molecular formula C14H19Cl3N2O B11947152 3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

Cat. No.: B11947152
M. Wt: 337.7 g/mol
InChI Key: LMSFWQWRWIRPRA-UHFFFAOYSA-N
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Description

3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is a chemical compound with the molecular formula C14H19Cl3N2O It is known for its unique structure, which includes a benzamide core substituted with a 3-methyl group and a 2,2,2-trichloro-1-(diethylamino)ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 2,2,2-trichloro-1-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19Cl3N2O

Molecular Weight

337.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C14H19Cl3N2O/c1-4-19(5-2)13(14(15,16)17)18-12(20)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3,(H,18,20)

InChI Key

LMSFWQWRWIRPRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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